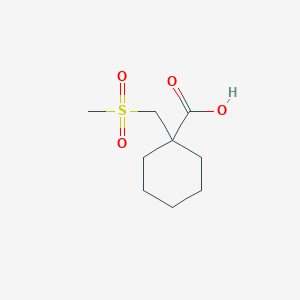
1-((Methylsulfonyl)methyl)cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((Methylsulfonyl)methyl)cyclohexanecarboxylic acid is a chemical compound with the molecular formula C9H16O4S and a molecular weight of 220.29 g/mol . This compound is characterized by the presence of a cyclohexane ring substituted with a carboxylic acid group and a methylsulfonylmethyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-((Methylsulfonyl)methyl)cyclohexanecarboxylic acid involves several steps. One common method includes the reaction of cyclohexanecarboxylic acid with methylsulfonylmethane under specific conditions to introduce the methylsulfonylmethyl group . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include the use of advanced equipment and techniques to ensure consistent quality and high production rates.
Chemical Reactions Analysis
1-((Methylsulfonyl)methyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The methylsulfonylmethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-((Methylsulfonyl)methyl)cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-((Methylsulfonyl)methyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-((Methylsulfonyl)methyl)cyclohexanecarboxylic acid can be compared with other similar compounds, such as:
Cyclohexanecarboxylic acid: Lacks the methylsulfonylmethyl group, resulting in different chemical properties and reactivity.
1-Methyl-1-cyclohexanecarboxylic acid: Similar structure but without the sulfonyl group, leading to different biological and chemical behaviors.
Valproic acid: A structural analog used in medicine, but with different pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C9H16O4S |
|---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
1-(methylsulfonylmethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H16O4S/c1-14(12,13)7-9(8(10)11)5-3-2-4-6-9/h2-7H2,1H3,(H,10,11) |
InChI Key |
YSZOGZFFTNPZOV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC1(CCCCC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-Dichloropyrrolo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B13102534.png)
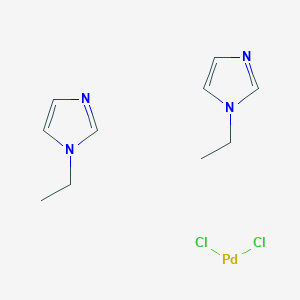
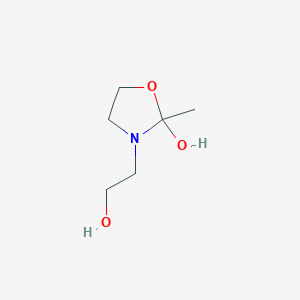

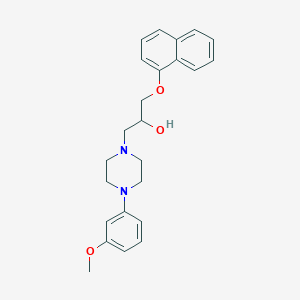

![3-Amino-2-(2-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B13102559.png)
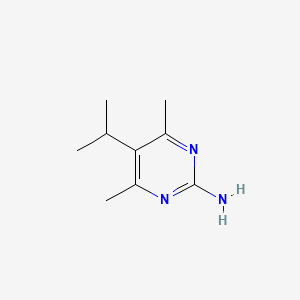

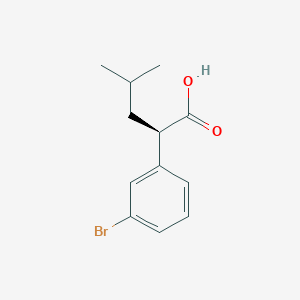
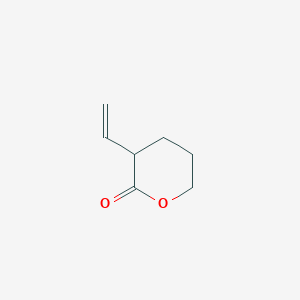
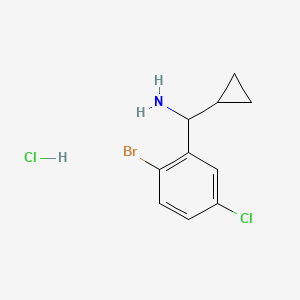
![1,5-Dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13102610.png)

